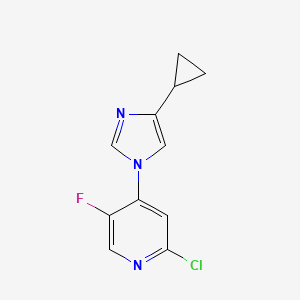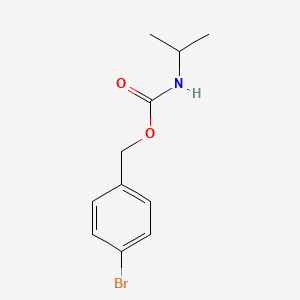![molecular formula C17H19NO B13986237 n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide CAS No. 6273-76-3](/img/structure/B13986237.png)
n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide: is an organic compound with the molecular formula C21H21N. It is known for its unique structural properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a phenylpropan-2-yl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide typically involves the reaction of 4-(2-Phenylpropan-2-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(2-Phenylpropan-2-yl)aniline
Reagent: Acetic anhydride
Reaction Conditions: The reaction is usually conducted at elevated temperatures, around 100-150°C, in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acetamide group into an amine.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to certain bioactive molecules allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs for treating various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. In receptor binding studies, it can act as an agonist or antagonist, modulating the activity of the receptor and influencing cellular signaling pathways.
Comparison with Similar Compounds
- 4-(1-Methyl-1-phenylethyl)-N-phenylbenzenamine
- Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl
Comparison: n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
6273-76-3 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[4-(2-phenylpropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H19NO/c1-13(19)18-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,19) |
InChI Key |
QYPRFSHQORMAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
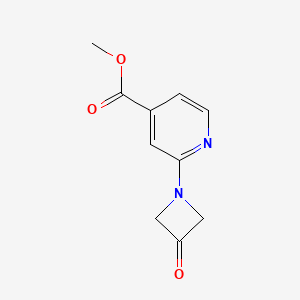
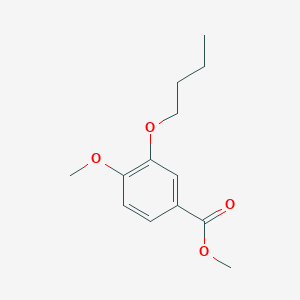
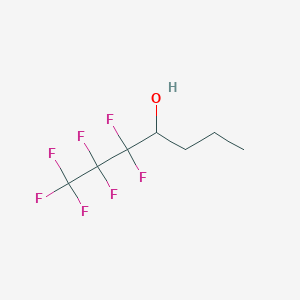
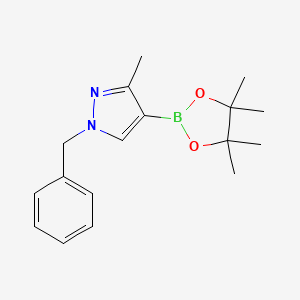
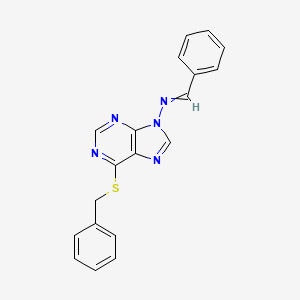
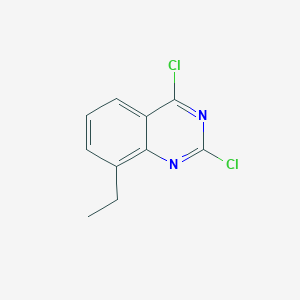
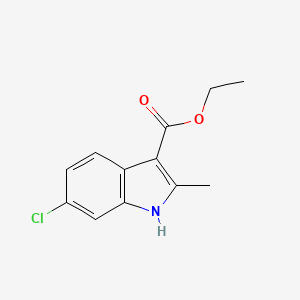
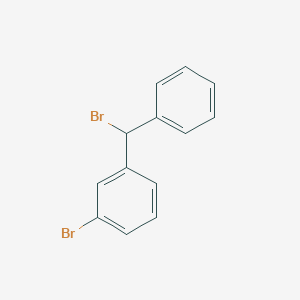

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)

